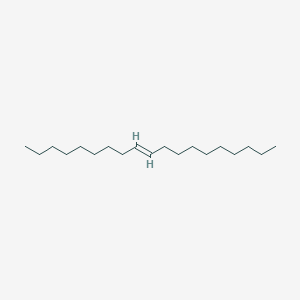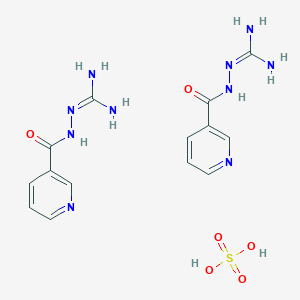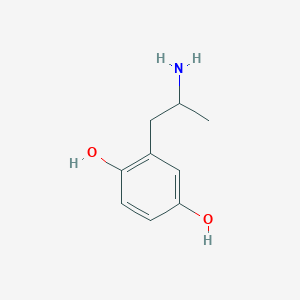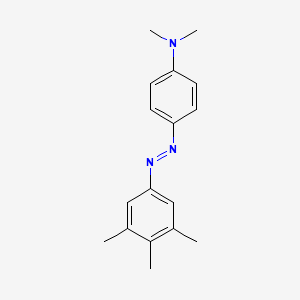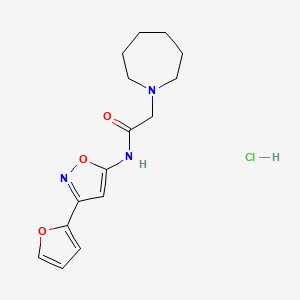
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, an isoxazole ring, and an azepine ring, making it a complex and potentially versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride typically involves multiple steps, including the formation of the furan and isoxazole rings, followed by their integration into the azepine structure. Common reagents used in these reactions include furfural, hydroxylamine, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate ring formation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and isoxazole rings can be oxidized under specific conditions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the ring structures, potentially opening them or altering their electronic properties.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Its unique structure might interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide: Lacks the monohydrochloride component, potentially altering its solubility and stability.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-carboxamide: Different functional group, which might affect its reactivity and biological activity.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-sulfonamide: Sulfonamide group could introduce different pharmacological properties.
Uniqueness
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride’s unique combination of ring structures and functional groups makes it a versatile compound with potential applications across various fields. Its specific properties, such as solubility, stability, and reactivity, distinguish it from similar compounds and make it a valuable subject for further research.
Propriétés
Numéro CAS |
37853-39-7 |
|---|---|
Formule moléculaire |
C15H20ClN3O3 |
Poids moléculaire |
325.79 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14(11-18-7-3-1-2-4-8-18)16-15-10-12(17-21-15)13-6-5-9-20-13;/h5-6,9-10H,1-4,7-8,11H2,(H,16,19);1H |
Clé InChI |
UWUCFYRAISRPHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



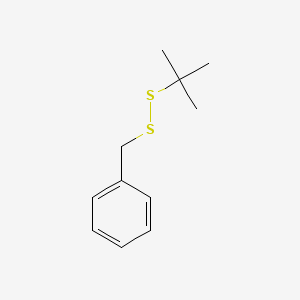
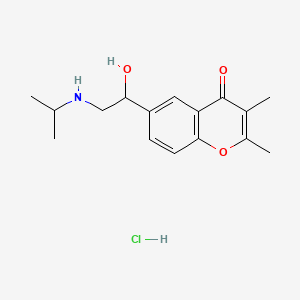
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
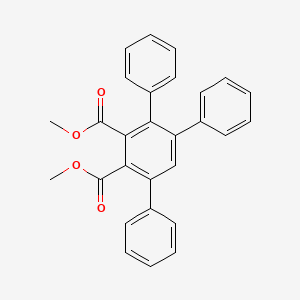
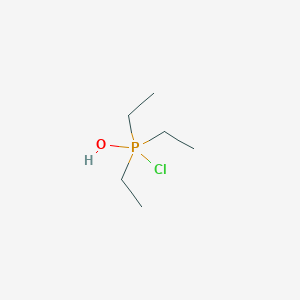

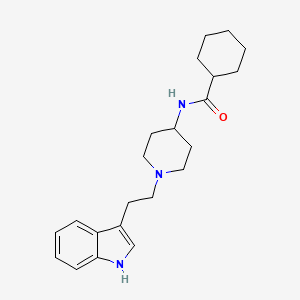
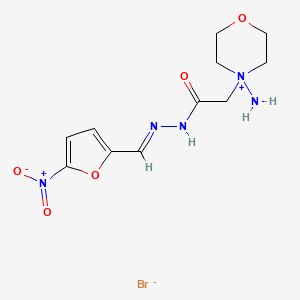
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
